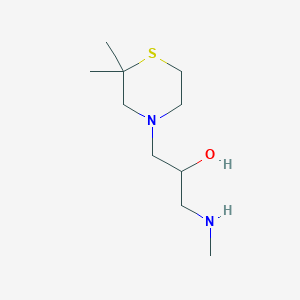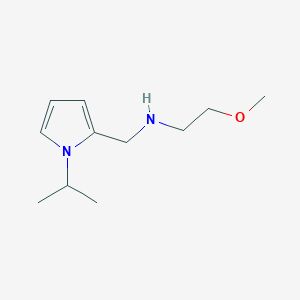
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is a chemical compound with a complex structure that includes a pyrrole ring, an isopropyl group, and a methoxyethanamine side chain
科学的研究の応用
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine” is not specified in the sources I found. The mechanism of action for a compound generally refers to how it interacts with biological systems, which is often determined through biological and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine to form the pyrrole ring. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the methoxyethanamine side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanone, while reduction could produce N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethanamine.
類似化合物との比較
Similar Compounds
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethoxyethanamine
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxypropylamine
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxybutanamine
Uniqueness
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxyethanamine side chain, in particular, differentiates it from similar compounds and contributes to its unique applications and effects.
特性
IUPAC Name |
2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYIVLHPWGUWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
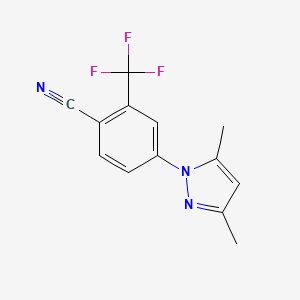
![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)
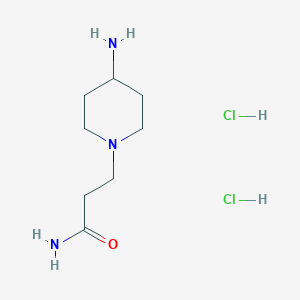
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2877349.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
![N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2877353.png)
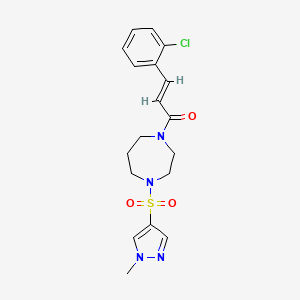
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)
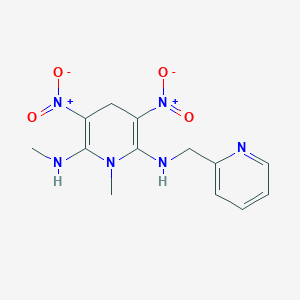
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)
